molecular formula C15H17BO5 B8572202 (4-(Benzyloxy)-2,5-dimethoxyphenyl)boronic acid CAS No. 524713-44-8

(4-(Benzyloxy)-2,5-dimethoxyphenyl)boronic acid

Cat. No. B8572202
Key on ui cas rn: 524713-44-8
M. Wt: 288.11 g/mol
InChI Key: PMKWGZHHUWATRR-UHFFFAOYSA-N
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Patent
US08475776B2

Procedure details

1-Benzyloxy-4-bromo-2,5-dimethoxybenzene 4 (7.48 g,23.0 mmol) was placed in a dry flask and flushed with Ar. Dry THF (75 mL) was added and the solution was cooled to −78° C. in a dry ice/acetone bath. nBuLi (11 mL, 2.5M in hexanes) was added and the mixture was stirred for 20 min at −78° C. Triisopropyl borate (10.7 mL, 0.463 mol) was added and the reaction stirred for 2 h at −78° C. then allowed to come to room temperature at which time a white precipitate began to form. After stirring for an additional 20 h the reaction was quenched with saturated NH4Cl (25 mL). After separating the organic layer the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were combined, dried and concentrated. The residue was triturated with hexanes and filtered to give 4.1 g (62%) of 5b as a light off-white creamy solid. 1H-NMR (400 MHz, DMSO-d6) dH 3.70 (3H, s, OCH3), 3.79 (3H, s, OCH3), 5.16 (2H, s, CH2Ph), 6.77 (1H, s, ArH), 7.18 (1H, s, ArH), 7.33-7.52 (5H, m, CH2Ph)
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12](Br)=[CH:11][C:10]=1[O:18][CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C>>[CH2:1]([O:8][C:9]1[C:10]([O:18][CH3:19])=[CH:11][C:12]([B:20]([OH:25])[OH:21])=[C:13]([O:15][CH3:16])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OC)Br)OC
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with Ar
ADDITION
Type
ADDITION
Details
Dry THF (75 mL) was added
ADDITION
Type
ADDITION
Details
nBuLi (11 mL, 2.5M in hexanes) was added
STIRRING
Type
STIRRING
Details
the reaction stirred for 2 h at −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature at which time
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
After stirring for an additional 20 h the reaction
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was quenched with saturated NH4Cl (25 mL)
CUSTOM
Type
CUSTOM
Details
After separating the organic layer the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1OC)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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